molecular formula C15H12O2 B3424215 alpha-Phenylcinnamic acid CAS No. 3368-16-9

alpha-Phenylcinnamic acid

Cat. No.: B3424215
CAS No.: 3368-16-9
M. Wt: 224.25 g/mol
InChI Key: BIDDLDNGQCUOJQ-SDNWHVSQSA-N
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Preparation Methods

There are several methods to synthesize alpha-Phenylcinnamic acid:

These methods are widely used in both laboratory and industrial settings due to their efficiency and the high yield of the desired product.

Chemical Reactions Analysis

Alpha-Phenylcinnamic acid undergoes various chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. Major products formed from these reactions include stilbene and its derivatives .

Mechanism of Action

The mechanism of action of alpha-Phenylcinnamic acid involves its interaction with various molecular targets and pathways. It can act as a precursor to other biologically active compounds, influencing different biochemical pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Alpha-Phenylcinnamic acid can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(E)-2,3-diphenylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c16-15(17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H,(H,16,17)/b14-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDDLDNGQCUOJQ-SDNWHVSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00871015
Record name (E)-alpha-Phenylcinnamic acid
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Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91-48-5, 3368-16-9
Record name (E)-α-Phenylcinnamic acid
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Record name alpha-Phenylcinnamic acid, (E)-
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Record name alpha-Phenylcinnamic acid
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Record name 2-Phenylcinnamic acid
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Record name α-phenylcinnamic acid
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Record name 2,3-diphenylprop-2-enoic acid
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Record name .ALPHA.-PHENYLCINNAMIC ACID, (E)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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